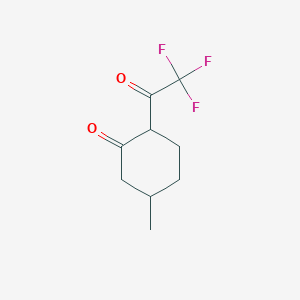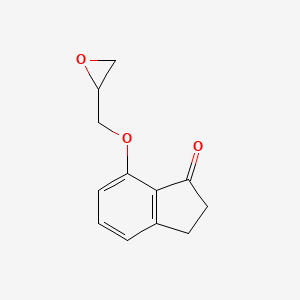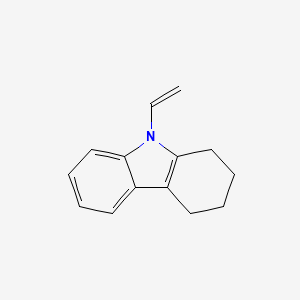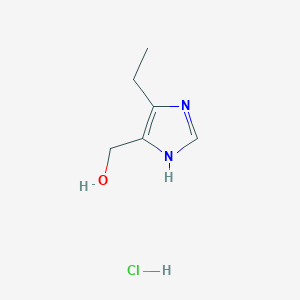
4-(Phenylamino)benzenediazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10F6N3P and a molecular weight of 341.19 g/mol. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Phenylamino)aniline. This process is carried out by treating 4-(Phenylamino)aniline with nitrous acid in the presence of hexafluorophosphoric acid. The reaction conditions usually require low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylamino)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: Typically carried out in the presence of phenols or aromatic amines under mildly acidic to neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aniline derivatives are formed.
Wissenschaftliche Forschungsanwendungen
4-(Phenylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Biology: Employed in the modification of proteins and peptides through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Phenylamino)benzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and other electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylbenzene diazonium hexafluorophosphate: Similar in structure but contains a formyl group instead of a phenylamino group.
4-Chlorobenzenediazonium hexafluorophosphate: Contains a chlorine atom instead of a phenylamino group.
Uniqueness
4-(Phenylamino)benzenediazonium hexafluorophosphate is unique due to its phenylamino group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective modification of aromatic compounds.
Eigenschaften
CAS-Nummer |
68541-73-1 |
|---|---|
Molekularformel |
C12H10F6N3P |
Molekulargewicht |
341.19 g/mol |
IUPAC-Name |
4-anilinobenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H10N3.F6P/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-7(2,3,4,5)6/h1-9,14H;/q+1;-1 |
InChI-Schlüssel |
GMCYTOBVFHVRMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)







![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)



![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
